molecular formula C15H14N4O3S B2725853 4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034572-60-4

4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2725853
CAS No.: 2034572-60-4
M. Wt: 330.36
InChI Key: IZUIAVGMPMAFNW-UHFFFAOYSA-N
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Description

The compound “4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a key component of several important biomolecules, including DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the pyrrolidine and pyrimidine rings, as well as a sulfonyl group and a nitrile group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds containing pyrrolidine rings are known to participate in a variety of chemical reactions. The nature of these reactions can depend on the other functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the pyrrolidine ring could influence its solubility and stability .

Scientific Research Applications

Antitumor and Antibacterial Applications

A study by Hafez et al. (2017) synthesized a series of compounds including pyrrole derivatives/pyrrolopyrimidine/pyrrolotriazolopyrimidine functionalized thiophenes, showing significant in vitro antitumor activity against liver, colon, and lung cancer cell lines, as well as high antibacterial activity against Gram-positive and Gram-negative bacteria. These findings highlight the potential of pyrimidine and pyrrolidine derivatives in developing new anticancer and antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Dual Inhibition of Cancer Targets

Gangjee et al. (2000) designed and synthesized a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), demonstrating antitumor activity. This compound was shown to be more inhibitory than standard drugs against TS and DHFR from various sources, indicating the potential for dual-target antitumor agents based on pyrimidine derivatives (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).

Novel Syntheses of Pyrimidine Derivatives

Jahanshahi et al. (2018) reported the one-pot chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, showcasing the efficiency and versatility of synthesizing pyrimidine derivatives, which can serve as precursors for further pharmaceutical and chemical studies. Some of the synthesized compounds showed encouraging antibacterial activity (Jahanshahi, Mamaghani, Haghbin, Nia, & Rassa, 2018).

Structural Studies and Crystal Packing

Kaur et al. (2012) analyzed the structure of a compound closely related to the target molecule, demonstrating the importance of pyrimidine rings in forming stable crystal structures through hydrogen bonds and intermolecular interactions. This research contributes to our understanding of the physicochemical properties of pyrimidine derivatives (Kaur, Jasinski, Keeley, Yathirajan, Betz, Gerber, & Butcher, 2012).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve further optimization of its structure, testing its biological activity, and eventually, clinical trials .

Properties

IUPAC Name

4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c16-9-12-1-3-14(4-2-12)23(20,21)19-8-6-13(10-19)22-15-5-7-17-11-18-15/h1-5,7,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUIAVGMPMAFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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